molecular formula C12H12FNO4 B11859518 (S)-2-(3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid CAS No. 899433-52-4

(S)-2-(3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid

Cat. No.: B11859518
CAS No.: 899433-52-4
M. Wt: 253.23 g/mol
InChI Key: FZRGTNVZONMQRB-QMMMGPOBSA-N
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Description

(S)-2-(3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the fluoro and methoxy groups on the phenyl ring, along with the isoxazole moiety, imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Introduction of the Fluoro and Methoxy Groups: The fluoro and methoxy groups can be introduced via electrophilic aromatic substitution reactions on the phenyl ring.

    Chiral Resolution: The chiral center can be introduced through asymmetric synthesis or chiral resolution techniques.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the isoxazole ring to an isoxazoline or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro or methoxy positions on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of isoxazoline derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-2-(3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used in studies to understand the interaction of fluoro and methoxy groups with biological targets.

    Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (S)-2-(3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid involves its interaction with specific molecular targets. The fluoro and methoxy groups can enhance binding affinity to certain enzymes or receptors, while the isoxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methoxybenzoic acid: A fluorinated benzoic acid derivative with similar functional groups.

    3-Fluoro-4-methoxyacetophenone: A compound with a similar phenyl ring substitution pattern.

    (3-Fluoro-4-methoxyphenyl)acetic acid methyl ester: A methyl ester derivative with similar structural features.

Uniqueness

(S)-2-(3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid is unique due to the presence of the isoxazole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The chiral center also adds to its uniqueness, allowing for enantioselective interactions with biological targets.

Properties

CAS No.

899433-52-4

Molecular Formula

C12H12FNO4

Molecular Weight

253.23 g/mol

IUPAC Name

2-[(5S)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetic acid

InChI

InChI=1S/C12H12FNO4/c1-17-11-3-2-7(4-9(11)13)10-5-8(18-14-10)6-12(15)16/h2-4,8H,5-6H2,1H3,(H,15,16)/t8-/m0/s1

InChI Key

FZRGTNVZONMQRB-QMMMGPOBSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NO[C@@H](C2)CC(=O)O)F

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(C2)CC(=O)O)F

Origin of Product

United States

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